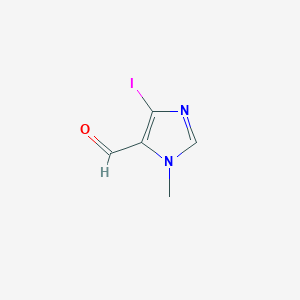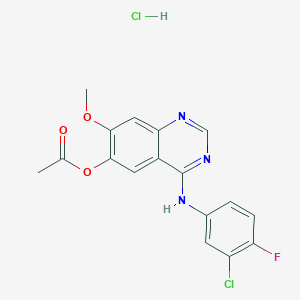![molecular formula C25H23N3O2 B063920 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine CAS No. 185346-20-7](/img/structure/B63920.png)
2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine-2,6-bis(oxazoline) compounds involves strategic reactions that lay the groundwork for further modifications and applications in catalysis. Desimoni et al. (2005) synthesized a new pyridine-2,6-bis(oxazoline) through the reaction of (1S,2S)-2-amino-1-phenylpropane-1,3-diol with dimethyl pyridine-2,6-dicarboximidate, followed by protection of the 4'-CH2OH group. This method opens avenues for developing efficient and flexible catalysts for enantioselective reactions (Desimoni et al., 2005).
Molecular Structure Analysis
The molecular structure of pyridine-2,6-bis(oxazoline) derivatives is central to their reactivity and application in catalysis. The stereochemistry and the nature of substituents significantly influence their catalytic properties and the enantioselectivity of reactions they are involved in. Structural analysis and modification have led to the development of catalysts that exhibit very good enantioselectivity in various reactions (Desimoni et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving pyridine-2,6-bis(oxazoline) compounds are diverse and span across different fields, including catalysis and organic synthesis. For instance, these compounds have been used as ligands in metal-catalyzed reactions, demonstrating their versatility and efficiency in promoting enantioselective reactions. Their ability to coordinate with different metals and induce high enantioselectivity in reactions highlights their significant potential in asymmetric catalysis (Desimoni et al., 2005).
Aplicaciones Científicas De Investigación
Catalysts for Enantioselective Reactions
A novel pyridine-2,6-bis(oxazoline) compound has been synthesized and applied as an efficient and flexible catalyst in lanthanide-based enantioselective reactions with 3-alkenoyl-2-oxazolidinones. This catalyst has shown very good enantioselectivity (ee>90%) in various reactions such as the Diels-Alder reaction, 1,3-dipolar cycloaddition, and the Mukaiyama-Michael reaction. Interestingly, the opposite enantiomers of reaction products can be easily obtained by simply changing the lanthanide cation used in the reaction, demonstrating the catalyst's versatility in controlling enantioselectivity (Desimoni et al., 2005).
Recyclable Ligand for Copper-Catalyzed Reactions
Poly(ethylene glycol)-supported chiral pyridine-2,6-bis(oxazoline) has been developed as a recyclable ligand for CuI-catalyzed enantioselective direct addition of terminal alkynes to imines. This innovative approach not only enhances the reaction's efficiency but also allows for the ligand's recycling in at least three cycles, demonstrating its potential for sustainable chemical synthesis processes (Tarasenko & Beletskaya, 2016).
Applications in Polymerization
A bis(oxazolinyl)pyridine chromium(III) complex has been synthesized and shown to catalyze ethylene homopolymerization and ethylene/1-hexene copolymerization effectively in the presence of MAO. This research highlights the potential use of this class of compounds in developing new polymerization catalysts, providing a pathway towards innovative materials with tailored properties (Esteruelas et al., 2002).
Synthesis of Functionalized Compounds
Functionalized pyridine-2,6-bis(imidazolines) have been synthesized through a ring transformation of 4-(aminomethyl)oxazoline derivatives. This methodology allows for the preparation of compounds with potential applications in medicinal chemistry and material science, showcasing the versatility of pyridine-2,6-bis(oxazoline) derivatives in synthetic organic chemistry (Schulz & Christoffers, 2013).
Chiral Ligands in Asymmetric Catalysis
Pyridine-2,6-bis(oxazoline)-based ligands have been employed as chiral ligands in asymmetric catalysis, demonstrating their effectiveness in a range of metal-catalyzed reactions. This includes their use in the preparation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for the synthesis of drugs with specific desired activities (Ward & Gade, 2012).
Propiedades
IUPAC Name |
(4S,5S)-4-methyl-2-[6-[(4S,5S)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-5-phenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-22(18-10-5-3-6-11-18)29-24(26-16)20-14-9-15-21(28-20)25-27-17(2)23(30-25)19-12-7-4-8-13-19/h3-17,22-23H,1-2H3/t16-,17-,22+,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQJMWVRZVOTCH-ZCVTWQBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine | |
CAS RN |
185346-20-7 |
Source


|
| Record name | 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
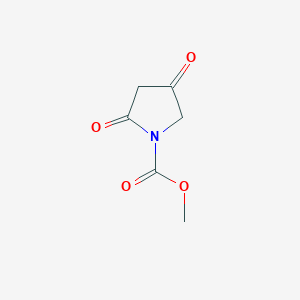
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)
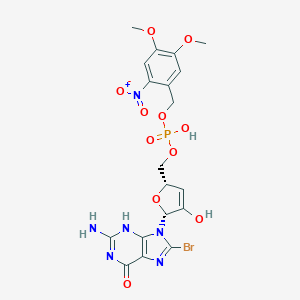
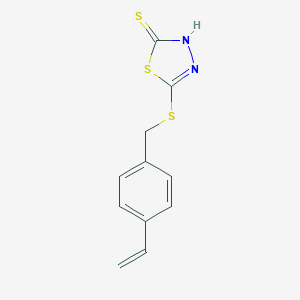
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
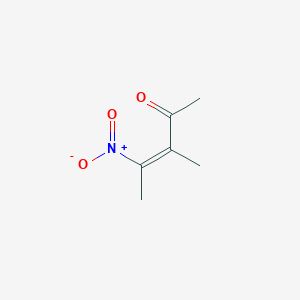
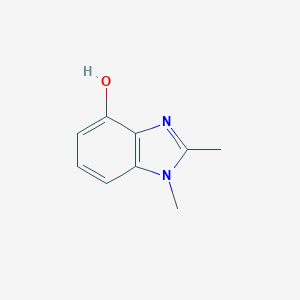
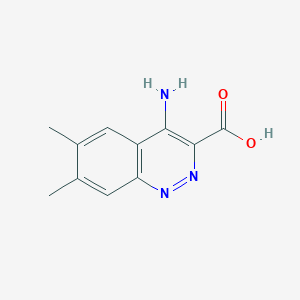
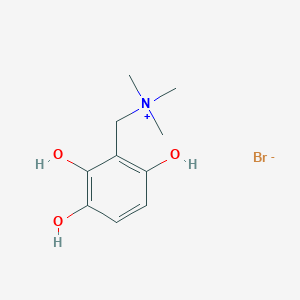
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
